1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Purine derivatives, such as 1-(6-Chloro-9H-purin-9-yl)-1,3-propanediol , are a class of molecules that have a wide range of biological activities. They are often used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of purine derivatives often involves complex multi-step processes. For example, the synthesis of similar purine acyclonucleosides has been described in a paper . The process involves the reaction of diverse carboxylic acids with pyrimidine and/or purine nucleobases .Molecular Structure Analysis
The molecular structure of purine derivatives can be quite complex. For instance, the molecular formula of 1-(6-Chloro-9H-purin-9-yl)-1,3-propanediol is C8H9ClN4O2 .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions. A paper describes a one-pot N-acylation of nucleobases via carboxylic acids using cyanuric chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of purine derivatives depend on their specific structure. For example, the average mass of 1-(6-Chloro-9H-purin-9-yl)-1,3-propanediol is 228.636 Da .Future Directions
The future directions in the field of purine derivatives are likely to involve the development of new synthesis methods and the exploration of new biological activities. A patent describes a process for preparing a chloropurine compound, which could be used as an intermediate in the manufacture of abacavir, a drug used in the treatment of HIV .
properties
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21)/t7-,8+,9-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQFHVZIXOPJH-LOKDSWTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439431 |
Source
|
Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N,2,2-trimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide | |
CAS RN |
152918-47-3 |
Source
|
Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N,2,2-trimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.